

Technical Guide: N-Desmethyl Apalutamide-d4

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Compound of Interest

Compound Name: *N-Desmethyl Apalutamide-d4*

Cat. No.: *B12375714*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Apalutamide-d4 is the deuterated stable isotope-labeled form of N-Desmethyl Apalutamide, the primary and pharmacologically active metabolite of the potent androgen receptor (AR) inhibitor, Apalutamide. Apalutamide is a crucial therapeutic agent in the treatment of prostate cancer, particularly non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC). The parent drug, Apalutamide, functions by competitively binding to the ligand-binding domain of the AR, which inhibits AR nuclear translocation, DNA binding, and subsequent AR-mediated gene transcription.[1][2] N-Desmethyl Apalutamide contributes significantly to the overall therapeutic effect of Apalutamide.[3]

The incorporation of deuterium (d4) into the N-Desmethyl Apalutamide molecule makes it an invaluable tool in analytical and research settings, particularly in pharmacokinetic studies. It serves as an ideal internal standard for mass spectrometry-based quantification of N-Desmethyl Apalutamide in biological matrices, ensuring high accuracy and precision in clinical and preclinical trials. This technical guide provides an in-depth overview of **N-Desmethyl Apalutamide-d4**, its chemical identity, its role in the metabolic pathway of Apalutamide, and detailed experimental protocols for its use.

Chemical Identity

While a specific CAS number for **N-Desmethyl Apalutamide-d4** is not consistently available, the CAS number for the unlabeled compound, N-Desmethyl Apalutamide, is widely recognized.

Compound	CAS Number
N-Desmethyl Apalutamide	1332391-11-3[4][5][6][7][8][9][10]
N-Desmethyl Apalutamide-d4	1332391-11-3 (Unlabelled)[4][5]

Physicochemical Properties of N-Desmethyl Apalutamide

Property	Value
Molecular Formula	C ₂₀ H ₁₃ F ₄ N ₅ O ₂ S[8]
Molecular Weight	463.41 g/mol [8][9]
Protein Binding	95%[7]

Metabolism and Pharmacokinetics of N-Desmethyl Apalutamide

Apalutamide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4, to form N-Desmethyl Apalutamide.[2][7][11] This active metabolite circulates at concentrations comparable to the parent drug at steady state and exhibits approximately one-third of the in vitro activity of Apalutamide.[3][7]

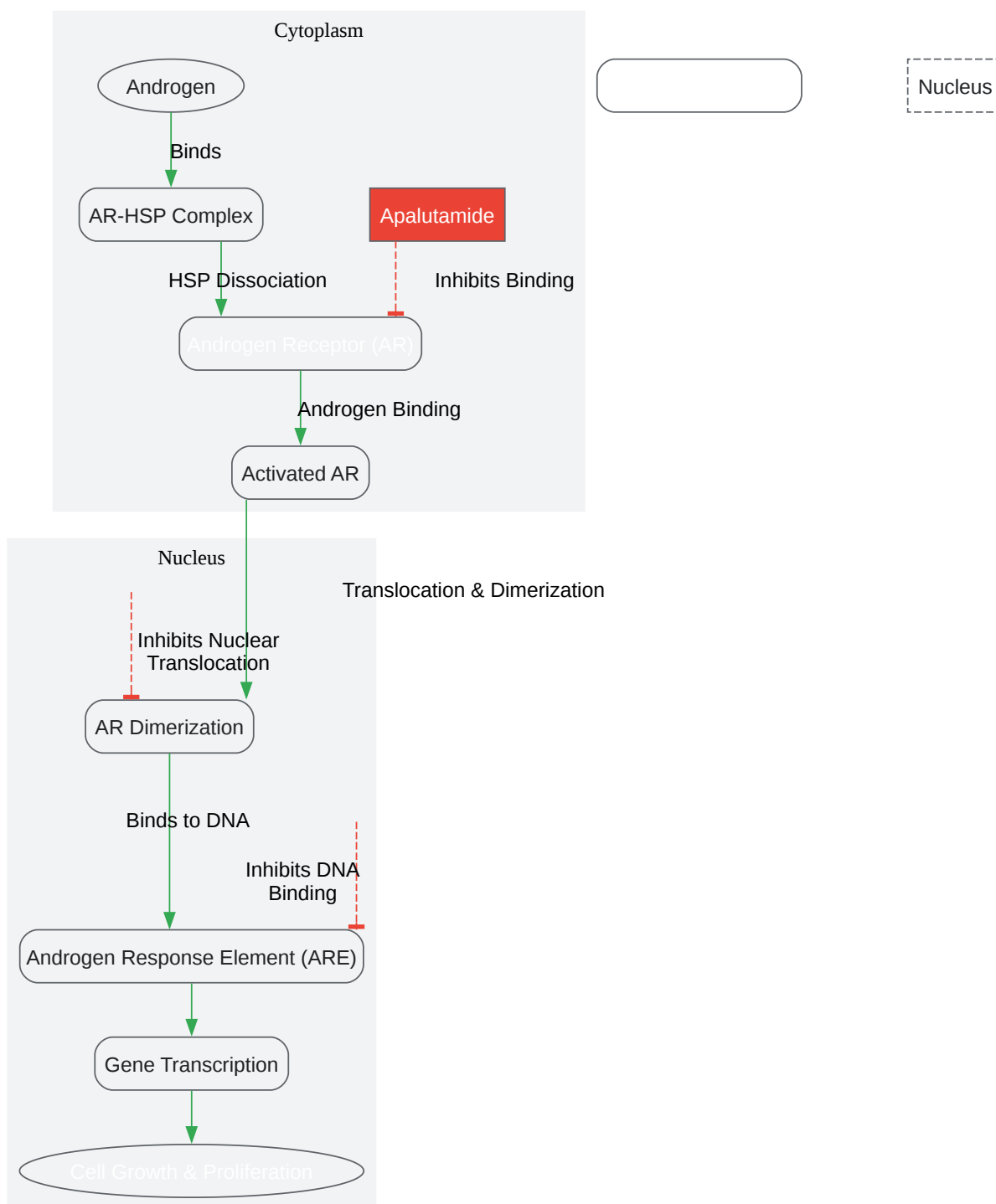
Pharmacokinetic Parameters of Apalutamide and N-Desmethyl Apalutamide

The following table summarizes key pharmacokinetic parameters observed in human studies.

Parameter	Apalutamide	N-Desmethyl Apalutamide
Cmax at Steady State	6.0 mcg/mL (1.7 SD)[3]	5.9 mcg/mL (1.0 SD)[3]
AUC at Steady State	100 mcg·h/mL (32 SD)[3]	124 mcg·h/mL (23 SD)[3]
Apparent Clearance (CL/F)	1.3 L/h (single dose) to 2.0 L/h (steady state)[3][12]	1.5 L/h[12]
Apparent Volume of Distribution (Vd/F)	276 L[3][12]	Widely distributed[12]
Half-life ($t_{1/2}$)	~3 days at steady state[3]	4.6 days at steady state[13]
Protein Binding	96%[3]	95%[3][7]

Androgen Receptor Signaling Pathway and Apalutamide's Mechanism of Action

Apalutamide and its active metabolite, N-Desmethyl Apalutamide, exert their therapeutic effect by disrupting the androgen receptor signaling pathway at multiple points. This pathway is critical for the growth and survival of prostate cancer cells.



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Mechanism of Action of Apalutamide and N-Desmethyl Apalutamide.

Experimental Protocols

N-Desmethyl Apalutamide-d4 is primarily used as an internal standard in the quantitative analysis of Apalutamide and its metabolites in biological samples. Below are detailed methodologies for such analyses.

Protocol 1: LC-MS/MS for Simultaneous Quantification in Human Plasma[14][15]

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Apalutamide and N-Desmethyl Apalutamide.

1. Sample Preparation:

- To a plasma sample, add an internal standard working solution (Apalutamide-d4 in methanol).[14]
- Add acetonitrile to precipitate proteins.
- Vortex the sample and then centrifuge.
- Transfer the clear supernatant for injection into the LC-MS/MS system.[15][16]

2. Chromatographic Conditions:

- Column: Ultimate XB-C18 column (50 × 4.6 mm, 5 µm).[15]
- Mobile Phase: 55% solvent A (0.1% formic acid in acetonitrile) and 45% solvent B (0.1% formic acid in water).[15]
- Flow Rate: 0.4 mL/min.[15]
- Column Temperature: 40°C.[15]
- Injection Volume: 1.0 µL.[15][16]

3. Mass Spectrometry Conditions:

- Detection Mode: Multiple-reaction monitoring (MRM).[16]
- Ion Transitions (m/z):
 - Apalutamide: 478 → 450 (quantifier), 478 → 221 (qualifier).[16]
 - N-Desmethyl Apalutamide: 464.1 → 435.9 (quantifier), 464.1 → 207.1 (qualifier).[16]
 - Apalutamide-d4 (IS): 482 → 451.9 (quantifier), 482 → 225.2 (qualifier).[16]

Protocol 2: HPLC-UV for Simultaneous Quantification in Human Plasma[17]

This protocol outlines a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method.

1. Sample Preparation:

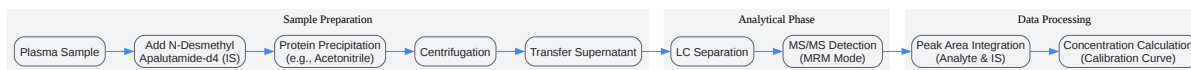
- Protein precipitation of plasma samples.

2. Chromatographic Conditions:

- Column: ODS18 column (100 mm × 2.1 mm).[17]
- Mobile Phase: 20 mM acetate buffer (pH 5.0) and acetonitrile (60:40 ratio).[17]
- UV Detection Wavelength: 254 nm.[17]
- Run Time: 10 minutes.[17]

Experimental Workflow

The following diagram illustrates a typical workflow for the bioanalysis of Apalutamide and N-Desmethyl Apalutamide using a deuterated internal standard.



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Bioanalytical Workflow for N-Desmethyl Apalutamide Quantification.

Conclusion

N-Desmethyl Apalutamide-d4 is an essential analytical tool for researchers and drug development professionals working with Apalutamide. Its use as an internal standard in LC-MS/MS and other analytical methods allows for the accurate and precise quantification of the active metabolite, N-Desmethyl Apalutamide, in biological matrices. This is critical for understanding the pharmacokinetics of Apalutamide and ensuring the safety and efficacy of this important anti-cancer therapeutic. The detailed protocols and data presented in this guide provide a solid foundation for the implementation of robust bioanalytical assays in a research or clinical setting.

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